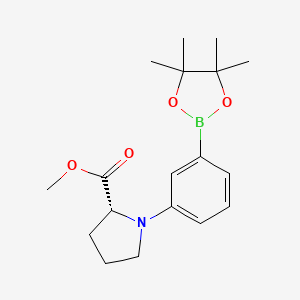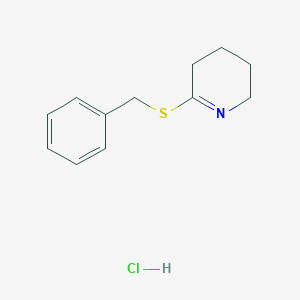
2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine can be achieved through various methods. One common approach involves the reaction of ethyl isopropylidenecyanoacetate with ethyl 3-amino-3-thioxopropanoate, leading to the formation of ethyl 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine-3-carboxylate. This intermediate is then alkylated to produce ethyl 2-benzylsulfanyl-4,4-dimethyl-6-oxo-5-cyano-1,4,5,6-tetrahydropyridine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the benzylsulfanyl group and the nitrogen atom in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine has garnered significant interest in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity to target proteins. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its role in inducing Parkinson’s disease symptoms.
(–)-Mitragynine: A naturally occurring tetrahydropyridine with analgesic properties.
6-Acetyl-2,3,4,5-tetrahydropyridine: Found in natural products and used in flavoring agents.
Uniqueness
2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine stands out due to the presence of the benzylsulfanyl group, which imparts unique chemical and biological properties. This structural feature differentiates it from other tetrahydropyridines and enhances its potential for various applications.
Eigenschaften
CAS-Nummer |
20169-56-6 |
|---|---|
Molekularformel |
C12H16ClNS |
Molekulargewicht |
241.78 g/mol |
IUPAC-Name |
6-benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C12H15NS.ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-3,6-7H,4-5,8-10H2;1H |
InChI-Schlüssel |
MLTDWFKNQHXMEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN=C(C1)SCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
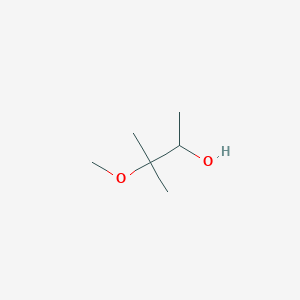

![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)

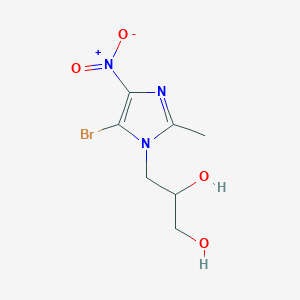

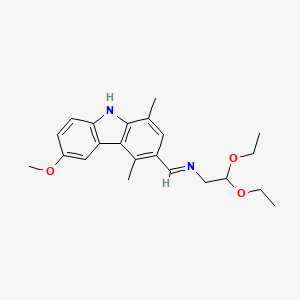
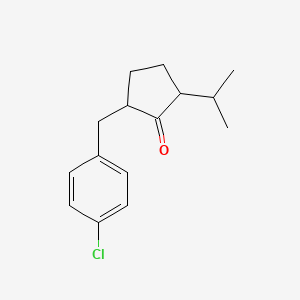
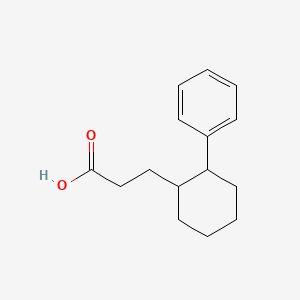
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
